molecular formula C11H8ClN3O4S B2444264 ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid CAS No. 931374-35-5

({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid

Cat. No.: B2444264
CAS No.: 931374-35-5
M. Wt: 313.71
InChI Key: CQJGJACBJLXSAD-UHFFFAOYSA-N
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Description

The compound ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid is a complex organic molecule that features a thiadiazole ring, a chlorophenoxy group, and an oxoacetic acid moiety

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4S/c12-6-1-3-7(4-2-6)19-5-8-14-15-11(20-8)13-9(16)10(17)18/h1-4H,5H2,(H,17,18)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGJACBJLXSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the oxoacetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism by which ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and chlorophenoxy-containing molecules. Examples include:

  • 2-Amino-1,3,4-thiadiazole
  • 4-Chlorophenoxyacetic acid
  • 5-(4-Chlorophenoxy)-1,3,4-thiadiazole

Uniqueness

What sets ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, a chlorophenoxy group, and an oxo-acetic acid moiety. These structural components contribute to its biological activity, influencing interactions with various molecular targets.

Chemical Formula

C11H10ClN3O3SC_{11}H_{10}ClN_3O_3S

Molecular Weight

The molecular weight of this compound is approximately 303.73 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. Such inhibition may help in managing diabetes-related conditions by reducing sorbitol accumulation in cells .
  • Cholinergic Modulation : As a potential acetylcholinesterase inhibitor, it may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases such as Alzheimer's.

Antidiabetic Effects

Studies have demonstrated that derivatives similar to this compound exhibit significant aldose reductase inhibitory activity. This action is crucial for preventing complications associated with diabetes:

CompoundIC50 (μM)Activity
Epalrestat0.50Standard inhibitor
Thiadiazole derivative<0.10More potent than Epalrestat

Anticancer Properties

Research has indicated that thiadiazole derivatives possess anticancer properties. A study highlighted that derivatives showed cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Compound Tested
HepG215Thiadiazole derivative
MCF720Thiadiazole derivative

The mechanism involves the induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to quantify this activity.

Case Study 1: Aldose Reductase Inhibition

A study conducted on structurally related thiadiazole compounds demonstrated that modifications could enhance aldose reductase inhibition significantly. The most effective compound exhibited an IC50 value lower than 0.1 μM, indicating strong potential for therapeutic applications in diabetic patients .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of this compound induced apoptosis through mitochondrial pathways. The findings suggest that these compounds could be developed into anticancer agents with specific targeting capabilities .

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